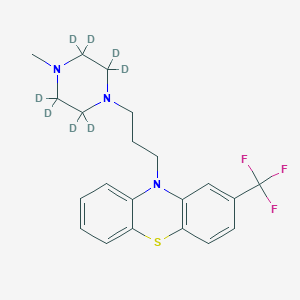

Trifluoperazine D8

Description

Significance of Stable Isotope Labeled Compounds in Contemporary Biomedical Research

Stable isotope-labeled compounds are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope of the same element. moravek.com Common stable isotopes used in research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com This subtle atomic alteration provides a unique "tag" that allows researchers to track the compound's journey and fate within a biological system without altering its fundamental chemical properties. moravek.com

The use of these labeled compounds, particularly in conjunction with powerful analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has revolutionized many areas of biomedical investigation. nih.govacs.org Key applications include:

Metabolism Studies: Researchers can trace the metabolic pathways of a drug or other substance, identifying and quantifying its various metabolites. nih.govacs.org

Pharmacokinetic Analysis: These compounds are instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.govacs.org

Quantitative Analysis: They serve as ideal internal standards in bioanalytical methods, leading to more accurate and precise quantification of the unlabeled compound in biological samples. nih.gov

Contextual Overview of Trifluoperazine (B1681574) and its Research Applications

Trifluoperazine is a typical antipsychotic of the phenothiazine (B1677639) class that has been primarily used for the management of schizophrenia. wikipedia.orgresearchgate.net Its mechanism of action is believed to involve the blockade of dopamine (B1211576) D1 and D2 receptors in the brain. wikipedia.org

Beyond its clinical use, trifluoperazine has garnered significant interest in various research fields due to its diverse biological activities. Studies have explored its potential in:

Oncology: Research has indicated that trifluoperazine may inhibit the growth of cancer stem cells and overcome drug resistance in certain types of cancer, such as lung cancer and glioblastoma. atsjournals.orgaacrjournals.org It has been shown to induce apoptosis (programmed cell death) in cancer cells. atsjournals.org

Neurological Disorders: Investigations have been conducted into its effects on conditions like traumatic brain injury, where it may reduce brain edema. medsci.org

Cardiology: Studies have examined its interaction with cardiac ion channels, such as the human Nav1.5 sodium channel. nih.gov

Pulmonary Arterial Hypertension: Preclinical studies have explored its potential to address the abnormal cell proliferation associated with this condition. mdpi.com

Rationale for Deuterium Labeling in Trifluoperazine D8: A Research Perspective

The "D8" in this compound signifies that eight hydrogen atoms in the trifluoperazine molecule have been replaced with deuterium atoms. This specific labeling is not arbitrary; it serves critical functions in a research context.

The primary reason for using this compound is as an internal standard in quantitative bioanalysis. researchgate.net When measuring the concentration of trifluoperazine in biological matrices like plasma or tissue, an internal standard is added at a known concentration to the sample before processing. nih.gov Because this compound is chemically identical to trifluoperazine, it behaves in the same way during sample extraction, handling, and analysis.

However, due to its higher mass (a result of the eight neutrons in the deuterium atoms), it can be distinguished from the unlabeled trifluoperazine by a mass spectrometer. researchgate.net This allows researchers to correct for any loss of the analyte during the experimental procedure, leading to highly accurate and reliable measurements. Methods using stable isotope-labeled internal standards are recognized for their superior linearity, precision, and accuracy compared to those using other types of internal standards. nih.gov

Academic and Methodological Importance of this compound Studies

The availability of this compound is methodologically crucial for advancing our understanding of trifluoperazine's pharmacokinetics and its potential therapeutic applications beyond psychiatry.

Key Methodological Advantages:

Enhanced Analytical Accuracy: As an internal standard, this compound is indispensable for developing and validating robust bioanalytical methods using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net This precision is vital for pharmacokinetic studies that determine how the drug is processed by the body.

Facilitating Metabolite Identification: While not its primary use, stable isotope labeling can also aid in the identification of drug metabolites. The characteristic isotopic pattern of the deuterated compound can help distinguish drug-related molecules from endogenous substances in complex biological samples. nih.gov

Enabling Further Research: The ability to accurately quantify trifluoperazine in various biological systems underpins further investigation into its novel therapeutic potentials, such as in cancer or neurological diseases. Reliable data is essential for understanding dose-response relationships and mechanisms of action in these new contexts.

| Feature | Description |

| Compound Name | This compound |

| Parent Compound | Trifluoperazine |

| Isotopic Label | Deuterium (D, ²H) |

| Number of Labels | 8 |

| Primary Research Use | Internal Standard in Bioanalysis |

| Key Analytical Technique | Mass Spectrometry (MS) |

Structure

3D Structure

Properties

Molecular Formula |

C21H24F3N3S |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine |

InChI |

InChI=1S/C21H24F3N3S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3/i11D2,12D2,13D2,14D2 |

InChI Key |

ZEWQUBUPAILYHI-FUEQIQQISA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)([2H])[2H])[2H] |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Synthesis and Isotopic Characterization of Trifluoperazine D8

Advanced Synthetic Methodologies for Deuterated Trifluoperazine (B1681574) Analogs

The synthesis of deuterated compounds, including Trifluoperazine D8, typically involves the modification of the non-deuterated parent molecule or the use of deuterated building blocks. Conventional methods often rely on hydrogen-deuterium (H-D) exchange reactions, where the parent compound is treated with a deuterium (B1214612) source, such as heavy water (D₂O), under high temperature and pressure, often with a metal catalyst like platinum or palladium. tn-sanso.co.jpansto.gov.au

However, to improve efficiency, selectivity, and yield, more advanced synthetic methodologies are being employed:

Flow Chemistry and Microwave-Assisted Synthesis : These modern techniques offer significant advantages over traditional batch processing. tn-sanso.co.jp Flow chemistry allows for precise control over reaction time and temperature, which can improve selectivity and minimize the decomposition of thermally sensitive molecules. ansto.gov.au This method can enhance production throughput and reaction efficiency, making it a promising alternative for larger-scale synthesis. tn-sanso.co.jpansto.gov.au

Catalytic Reduction of Precursors : For N-heterocycles like the piperidine (B6355638) and piperazine (B1678402) rings found in many pharmaceuticals, selective deuteration can be achieved through the catalytic reduction of precursor molecules. nih.gov For this compound, this could involve the reduction of a pyridine-like precursor using deuterium gas (D₂) or other deuteride (B1239839) sources. nih.gov

Use of Deuterated Reagents : A highly versatile and divergent approach involves the metal-free reduction of ynamides using a combination of deuterated reagents, such as deuterated triflic acid and deuterated triethylsilane. ulb.ac.be This method allows for the selective introduction of deuterium atoms at specific positions, providing high levels of deuterium incorporation. ulb.ac.be

Electrochemical Methods : Novel electrochemical strategies have been developed for deuteration. For instance, an electrochemical mono-deuterodefluorination process can convert an Ar-CF₃ group to an Ar-CF₂D group using D₂O as the deuterium source. chinesechemsoc.org While this specific method produces a different isotopologue, it exemplifies the innovative approaches being used for late-stage deuteration of complex pharmaceutical compounds. chinesechemsoc.org

For this compound, the synthesis would logically involve a strategy that specifically targets the piperazine ring, such as coupling 2-(trifluoromethyl)phenothiazine (B42385) with a pre-deuterated N-methyl-N'-(3-chloropropyl)piperazine-d8 fragment.

Quantitative Assessment of Isotopic Purity and Deuterium Enrichment

The utility of this compound as an internal standard is directly dependent on its isotopic purity and the degree of deuterium enrichment. "Deuterium enrichment" refers to the percentage of molecules in a sample that have incorporated deuterium at a specific position. google.com A high level of enrichment is essential to avoid mass spectral interference with the non-deuterated analyte.

The primary analytical methods used for this quantitative assessment are:

Mass Spectrometry (MS) : MS is a fundamental tool for determining isotopic enrichment. google.com It separates ions based on their mass-to-charge ratio (m/z). This compound will have an m/z value that is 8 Daltons higher than its non-deuterated counterpart. By comparing the relative intensities of the mass peaks for the deuterated and non-deuterated species, the percentage of deuterium incorporation can be accurately calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed structural information and can also be used for quantification. google.comresearchgate.net In a ¹H NMR spectrum, the signal intensity at the sites of deuteration will be significantly reduced or absent. By integrating the signals of the remaining protons and comparing them to the signals from a non-deuterated reference standard or to non-deuterated positions within the molecule, the level of deuterium incorporation can be determined.

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Confirmation of Deuteration Sites

Confirming the precise chemical structure and the exact location of the deuterium atoms is a critical step in the characterization of this compound. This is accomplished using a combination of spectroscopic and chromatographic methods.

Spectroscopic Techniques :

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for confirming the sites of deuteration.

¹H NMR : The spectrum of this compound would show a marked absence of proton signals corresponding to the piperazine ring, directly confirming that deuteration occurred at these positions.

¹³C NMR : Carbon atoms bonded to deuterium exhibit characteristic splitting patterns due to C-D coupling and are shifted slightly upfield compared to carbons bonded to hydrogen. This provides secondary confirmation of the deuteration sites.

²H NMR : A deuterium NMR spectrum can be acquired to directly observe the signals from the incorporated deuterium atoms, confirming their chemical environment.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement of the molecule. This allows for the confirmation of the elemental formula, including the eight deuterium atoms, further validating the identity of the compound. nih.gov

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be very similar to that of trifluoperazine, as the core phenothiazine (B1677639) structure is unchanged. innovareacademics.ininnovareacademics.in However, the C-H stretching vibrations of the piperazine ring would be replaced by C-D stretching vibrations, which appear at a lower frequency (approximately 2100-2200 cm⁻¹).

Chromatographic Techniques :

High-Performance Liquid Chromatography (HPLC) : HPLC is used to separate this compound from impurities, including any residual non-deuterated starting material. researchgate.netijpsonline.com When coupled with mass spectrometry (LC-MS/MS), it becomes a powerful tool for both purification and analysis. researchgate.net Because isotopic substitution has a minimal effect on polarity, the retention time of this compound is expected to be nearly identical to that of trifluoperazine on a reversed-phase column. researchgate.net This chromatographic similarity is a key reason for its effectiveness as an internal standard. ijsr.netnih.gov

Physicochemical Characteristics of this compound Relevant to Research Applications

The physicochemical properties of this compound are very similar to its non-deuterated analog, which is a prerequisite for its use as an internal standard in bioanalytical methods. The primary difference is its molecular weight, which is a direct result of the isotopic substitution.

Below is a table comparing the key physicochemical properties of Trifluoperazine and this compound.

| Property | Trifluoperazine | This compound |

| IUPAC Name | 10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine nih.gov | 10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine nih.gov |

| Molecular Formula | C₂₁H₂₄F₃N₃S nih.gov | C₂₁H₁₆D₈F₃N₃S simsonpharma.com |

| Molecular Weight | ~407.5 g/mol nih.gov | ~415.5 g/mol nih.govsimsonpharma.com |

| Appearance | White to pale yellow, crystalline powder hres.ca | White to pale yellow solid (expected) |

| pKa | 8.05 chemicalbook.com | ~8.05 (expected) |

| Water Solubility | 12.23 mg/L nih.gov | ~12.23 mg/L (expected) |

| Melting Point | ~242 °C (with decomposition) hres.ca | ~242 °C (with decomposition) (expected) |

Advanced Analytical Methodologies Employing Trifluoperazine D8 As an Internal Standard

Development and Validation of Quantitative Bioanalytical Methods for Trifluoperazine (B1681574)

The development of a quantitative bioanalytical method is a meticulous process that ensures the resulting assay is accurate, precise, and reproducible. rfppl.co.in For Trifluoperazine, this involves creating a method that can reliably measure the drug's concentration in complex biological matrices like human plasma. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the bioanalysis of Trifluoperazine due to its high sensitivity and selectivity. nih.govijsr.net This method involves the separation of the target analyte, Trifluoperazine, from other components in the sample via liquid chromatography, followed by detection and quantification using a tandem mass spectrometer. rfppl.co.in In this process, Trifluoperazine D8 is added to the sample at a known concentration at the beginning of the sample preparation procedure. researchgate.netnih.gov It co-elutes with the non-deuterated Trifluoperazine and is detected by the mass spectrometer. By comparing the response of the analyte to the known concentration of the internal standard, precise quantification can be achieved. caymanchem.com

A sensitive, selective, and rapid LC-MS/MS method has been developed for the quantification of Trifluoperazine in human plasma, utilizing this compound as the internal standard. researchgate.netnih.gov The extraction from plasma is commonly performed using a liquid-liquid extraction technique. researchgate.net

Optimization of Chromatographic Separation and Mass Spectrometric Detection for Deuterated Analogs

Optimizing the chromatographic separation is crucial for resolving the analyte of interest from potentially interfering substances within the biological matrix. researchgate.net For Trifluoperazine and its deuterated analog, this compound, this involves careful selection of the analytical column, mobile phase composition, and flow rate. researchgate.net The goal is to achieve a sharp, symmetrical peak for both compounds, ensuring they are well-separated from other matrix components to minimize interference. researchgate.net

Key parameters for chromatographic separation include:

Column: A Zodiac C18 column (50 x 4.6 mm, 3 μm) has been shown to be effective. researchgate.net

Mobile Phase: A mixture of acetonitrile, methanol, and 5mM ammonium (B1175870) bicarbonate buffer in water (85:10:5, v/v/v) is a commonly used mobile phase. researchgate.net

Flow Rate: A flow rate of 0.55 mL/min is often employed. researchgate.net

Mass spectrometric detection parameters must also be finely tuned. This includes optimizing the ionization source conditions (e.g., electrospray ionization - ESI) and selecting the most appropriate precursor and product ion transitions for both Trifluoperazine and this compound in multiple reaction monitoring (MRM) mode. researchgate.net The use of deuterated standards like this compound is preferred as they have nearly identical physicochemical properties to the analyte but a different mass, allowing for clear differentiation by the mass spectrometer. ijsr.net

Role of this compound in Compensating for Matrix Effects and Ion Suppression in Complex Biological Matrices

Biological matrices such as plasma and urine are complex mixtures containing numerous endogenous and exogenous compounds. uoi.gr These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as matrix effect. nih.gov This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. nih.gov

This compound plays a critical role in mitigating these matrix effects. caymanchem.com Because it is structurally and chemically almost identical to Trifluoperazine, it experiences the same matrix effects. ijsr.net Any suppression or enhancement in the ionization of Trifluoperazine will be mirrored in the ionization of this compound. soft-tox.org By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is effectively normalized, leading to more accurate and reliable results. nih.gov This compensation is a significant advantage of using a stable isotope-labeled internal standard. soft-tox.org

Evaluation of Method Linearity, Precision, and Accuracy in Research Settings

A developed bioanalytical method must undergo rigorous validation to demonstrate its suitability for its intended purpose. rfppl.co.in This validation process assesses several key parameters, including linearity, precision, and accuracy. researchgate.net

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For a Trifluoperazine assay using this compound, linearity has been established in the concentration range of 5–1250 pg/mL with a correlation coefficient (r²) greater than 0.99. researchgate.netnih.gov

Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (%CV). For Trifluoperazine assays, both intra-day and inter-day precision are evaluated, with acceptance criteria commonly below 15% (or 20% at the lower limit of quantification). researchgate.net

Accuracy: This measures the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is expressed as the percentage of the nominal value. Accuracy data for Trifluoperazine assays are generally expected to be within ±15% of the nominal values (or ±20% at the lower limit of quantification). researchgate.net

Table 1: Validation Parameters for a Trifluoperazine LC-MS/MS Assay

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity Range | 5–1250 pg/mL | researchgate.netnih.gov |

| Correlation Coefficient (r²) | > 0.99 | researchgate.netnih.gov |

| Precision (%CV) | < 15% | researchgate.net |

| Accuracy (% of Nominal) | ± 15% | researchgate.net |

Application of this compound in Multi-Analyte Quantification Assays

In many clinical and forensic toxicology settings, it is efficient to screen for and quantify multiple drugs simultaneously. researchgate.net this compound can be utilized as an internal standard in multi-analyte quantification assays that include Trifluoperazine among a panel of other antipsychotic drugs or other classes of psychoactive substances. ijsr.netresearchgate.net

The development of such methods requires careful optimization to ensure adequate separation and detection of all analytes and their respective internal standards. researchgate.net While the ideal internal standard is the deuterated analog of each specific analyte, in some multi-analyte methods, a single deuterated internal standard from a different drug class may be used if a specific one is unavailable. ijsr.net However, the use of this compound specifically for the quantification of Trifluoperazine within a larger panel ensures the highest degree of accuracy for that particular analyte. researchgate.net These multi-analyte methods save time and resources by allowing for the analysis of a comprehensive drug profile from a single sample. researchgate.net

Automation and High-Throughput Analytical Platforms Utilizing Isotope-Labeled Standards

The demand for rapid analysis of large numbers of samples in drug discovery and clinical trials has driven the development of automated and high-throughput analytical platforms. scdiscoveries.comdrugtargetreview.com These systems integrate robotic liquid handlers, automated sample preparation modules, and fast LC-MS/MS systems to streamline the entire analytical workflow. scdiscoveries.com

Isotope-labeled internal standards like this compound are essential components of these high-throughput systems. nih.gov Automation allows for the precise and consistent addition of the internal standard to every sample, which is crucial for maintaining accuracy across large batches. drugtargetreview.com The use of these standards helps to minimize the impact of any variability that might be introduced by the automated processes. nih.gov By combining automation with the reliability of isotope-labeled internal standards, laboratories can achieve high-throughput screening and quantification with a high degree of confidence in the results, accelerating the pace of research and development. scdiscoveries.com

Table 2: Compound Names

| Compound Name |

|---|

| Trifluoperazine |

| This compound |

| Acetonitrile |

| Methanol |

| Ammonium bicarbonate |

| Prochlorperazine |

| Chlorpromazine |

| Flupenthixol |

| Trimipramine |

| Clozapine |

| Risperidone |

| Olanzapine |

| Quetiapine |

| Ziprasidone |

| Haloperidol |

| Perphenazine |

| Bromperidol |

| Buspirone |

| Promazine |

| Promethazine (B1679618) |

| Isopropamide |

| Drofenine HCl |

| Pipoxolan HCl |

| Aspirin |

| Clopidogrel Bisulphate |

| Atorvastatin Calcium |

| 9-Hydroxyrisperidone |

| Aripiprazole |

| Loxapine |

| Mesoridazine |

| Thiothixene |

| Pipamperone |

| Etymemazine |

| Ceric sulfate |

| 4,7-diphenyl 1,10-phenanthroline |

| Ferrous ammonium sulfate |

| Chlordiazepoxide |

| Trihexiphenidyl |

| Trihexyphenidyl hydrochloride |

| Salicylic acid |

| D(+)-carvone |

| Testosterone |

| Estrone |

| Estradiol |

| 25-OH Vitamin D3 |

| 25-OH Vitamin D2 |

| U-47700 |

| AH-7921 |

| U-49900 |

| U-50488 |

| MT-45 |

| Oxymorphone |

| Fentanyl |

| Hydromorphone |

| 6-MAM |

| Morphine |

| Meperidine |

| Tapentadol |

Pharmacokinetic and Metabolic Research Applications of Trifluoperazine D8 in Preclinical Systems

In Vitro Metabolic Pathway Elucidation of Trifluoperazine (B1681574)

The in vitro metabolism of trifluoperazine is a primary area of investigation where trifluoperazine-d8 is invaluable. These studies are fundamental to understanding how the drug is processed in the body before it is administered in vivo.

Identification and Characterization of Trifluoperazine Metabolites using Deuterium (B1214612) Labeling

The use of stable isotope-labeled compounds like trifluoperazine-d8 is a powerful technique for metabolite identification. medchemexpress.commedchemexpress.com The known mass shift of the deuterium-labeled parent drug allows for the confident detection and structural elucidation of metabolites using mass spectrometry. This method helps to distinguish true drug-related material from endogenous interference, a common challenge in metabolomics.

Key metabolic transformations of trifluoperazine include N-demethylation, N-oxidation, sulfoxidation, and aromatic hydroxylation. researchgate.net For instance, N-demethylation of trifluoperazine proceeds more rapidly than the removal of the hydroxyethyl (B10761427) group from similar phenothiazines. researchgate.net The major metabolite of trifluoperazine in human in vitro systems is an N-glucuronide, a reaction primarily catalyzed by the enzyme UGT1A4. researchgate.net

Microsomal and Hepatocyte Incubation Systems for Metabolite Profiling

Liver microsomes and hepatocytes are standard in vitro systems used to predict and study drug metabolism. ub.edummv.org These systems contain the primary enzymes responsible for drug biotransformation, such as cytochrome P450s and UDP-glucuronosyltransferases (UGTs). upol.czupol.cz

Incubating trifluoperazine-d8 with human and animal liver microsomes or hepatocytes allows for the generation and subsequent analysis of its metabolic profile. ub.edunih.gov Studies have shown that in liver microsomes from male rats, trifluoperazine undergoes N-dealkylation, N-oxidation, sulfoxidation, and aromatic hydroxylation. researchgate.net The relative rates of these reactions can be dependent on the substrate concentration, with N-oxidation being more favored at higher concentrations. researchgate.net

Enzyme Kinetics and Reaction Phenotyping Studies (e.g., UGT1A4 activity)

Trifluoperazine is a well-established probe substrate for phenotyping the activity of UGT1A4, a key enzyme in the glucuronidation of many tertiary amine drugs. nih.govbioline.org.brdrugbank.com The glucuronidation of trifluoperazine is a typical reaction used to assess the function of this specific UGT isoform. nih.gov Enzyme kinetic studies using trifluoperazine-d8 can determine parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), providing insights into the efficiency of its metabolism by UGT1A4 and other enzymes.

Research has demonstrated that the metabolism of trifluoperazine exhibits atypical kinetic behavior, specifically substrate inhibition, in both human and monkey liver microsomes. nih.gov The kinetic parameters, however, differ between the species, highlighting interspecies variations in metabolic capacity. nih.gov For instance, the Km and substrate inhibition constant (Ksi) values for trifluoperazine glucuronidation in human liver microsomes were found to be 40 ± 5 and 140 ± 20 μM, respectively, while in monkey liver microsomes, these values were 108 ± 10 and 250 ± 30 μM. nih.gov

Interspecies Metabolic Comparisons in Non-Human Models

Significant interspecies differences exist in the metabolism of trifluoperazine, which has important implications for the extrapolation of animal data to humans. tandfonline.com A notable example is the glucuronidation of tertiary amines like trifluoperazine. Humans and chimpanzees extensively glucuronidate these compounds, a pathway that is poor or absent in common laboratory animals such as rats, mice, dogs, and monkeys. tandfonline.com This difference is largely attributed to variations in the activity of UGT1A4, the primary enzyme for this reaction in humans. tandfonline.com

In contrast, rabbits and guinea pigs exhibit a rate of glucuronidation for these compounds that is comparable to humans. tandfonline.com In rats, the primary metabolites of trifluoperazine are its sulfoxide (B87167) and N-dealkylated sulfoxide, which are excreted in the urine. researchgate.net

In Vivo Pharmacokinetic Studies in Animal Models Utilizing Trifluoperazine D8

The use of trifluoperazine-d8 as an internal standard is crucial for accurate in vivo pharmacokinetic studies in animal models. caymanchem.com These studies provide essential information on how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.

Determination of Drug Disposition, Absorption, and Excretion in Preclinical Species

Animal models, primarily rats, have been extensively used to investigate the ADME of trifluoperazine. nih.govjefferson.edu Following oral administration in rats, trifluoperazine is rapidly absorbed and metabolized. nih.gov A significant "first-pass effect" is observed, where a large portion of the drug is metabolized in the liver before reaching systemic circulation. nih.gov Studies have shown that about 80% of the drug is extracted by the liver in vivo. nih.gov

The distribution of trifluoperazine and its metabolites varies. nih.gov For example, after an oral dose in rats, the parent drug's distribution is separate from its metabolite, trifluoperazine sulfoxide. nih.gov Trifluoperazine sulfoxide is not detected in the brain. nih.govresearchgate.net

Excretion of trifluoperazine and its metabolites occurs primarily through the feces via biliary and other routes. nih.govresearchgate.net In rats, approximately 97% of an oral dose is recovered within 24 hours, with only about 6% found in the urine. nih.gov In dogs and monkeys, the majority of an oral dose is also excreted in the feces. researchgate.net

Interactive Data Table: Trifluoperazine Metabolites and Involved Enzymes

| Metabolite | Metabolic Reaction | Key Enzyme(s) |

| Trifluoperazine N-glucuronide | Glucuronidation | UGT1A4 researchgate.netnih.gov |

| Trifluoperazine sulfoxide | Sulfoxidation | Cytochrome P450s researchgate.net |

| Desmethyltrifluoperazine | N-demethylation | Cytochrome P450s researchgate.netnih.gov |

| 7-hydroxytrifluoperazine | Aromatic Hydroxylation | Cytochrome P450s researchgate.netnih.gov |

Interactive Data Table: Interspecies Differences in Trifluoperazine Glucuronidation

| Species | Glucuronidation of Tertiary Amines | Key Enzyme Activity |

| Human | Extensive tandfonline.com | High UGT1A4 tandfonline.com |

| Chimpanzee | Extensive tandfonline.com | Likely High UGT1A4 |

| Rabbit | Comparable to Humans tandfonline.com | Active UGT1A4-like enzyme |

| Guinea Pig | Comparable to Humans tandfonline.com | Active UGT1A4-like enzyme |

| Rat | Poor/Absent tandfonline.com | Low/No UGT1A4 tandfonline.com |

| Mouse | Poor/Absent tandfonline.com | Low/No UGT1A4 tandfonline.com |

| Dog | Poor/Absent tandfonline.com | Low/No UGT1A4 tandfonline.com |

| Monkey | Poor/Absent tandfonline.com | Low/No UGT1A4 nih.gov |

Tracing Parent Drug and Metabolite Excretion Profiles using Deuterium Labeling

The use of stable isotope-labeled compounds, such as this compound, represents a powerful methodology in preclinical drug metabolism and pharmacokinetic (DMPK) studies for tracing the disposition of a parent drug and its metabolites. This compound, which contains eight deuterium atoms typically on the piperazine (B1678402) ring, is chemically and pharmacologically almost identical to its non-deuterated counterpart but is heavier by 8 Daltons. This mass difference is readily detectable by liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing it to be used as a high-fidelity tracer.

In a typical preclinical excretion study, a test animal (e.g., a Sprague-Dawley rat) is administered Trifluoperazine, often accompanied by a micro-tracer dose of this compound. Urine and feces are then collected at specified intervals over a period of 72 to 96 hours. By analyzing these biological matrices with LC-MS/MS, researchers can simultaneously but separately quantify the concentrations of both the unlabeled drug and the D8-labeled tracer.

This approach provides several key advantages:

Unambiguous Identification: The distinct mass-to-charge ratio (m/z) of this compound and its metabolites prevents any confusion with endogenous compounds or the dosed, unlabeled drug.

Metabolite Tracking: Metabolites that retain the deuterated piperazine moiety, such as N-desmethyl-trifluoperazine D8 and Trifluoperazine-N-oxide D8, can be confidently identified and tracked, helping to elucidate the primary metabolic pathways.

Precise Excretion Kinetics: The rate and route of excretion (renal vs. fecal) can be accurately determined. Studies have shown that for phenothiazines like Trifluoperazine, excretion is a prolonged process, with significant amounts of the drug and its metabolites being eliminated via both urine and feces. The use of a D8 tracer allows for the construction of a detailed timeline of elimination for the parent compound and its key biotransformation products.

The data below represents a hypothetical excretion profile following the administration of Trifluoperazine with a this compound tracer in a rat model.

| Time Interval (hours) | Cumulative % of Dose in Urine | Cumulative % of Dose in Feces | Major D8-Labeled Metabolites Detected |

|---|---|---|---|

| 0-24 | 18.5% | 25.2% | N-desmethyl-trifluoperazine D8, Trifluoperazine sulfoxide D8 |

| 24-48 | 24.1% | 40.8% | N-desmethyl-trifluoperazine D8, Trifluoperazine sulfoxide D8 |

| 48-72 | 26.5% | 48.9% | Trifluoperazine sulfoxide D8 |

| 72-96 | 27.8% | 52.1% | Trace levels |

Quantitative Radiolabeling Studies with Deuterated Analogs for Mass Balance Assessment

Mass balance studies are fundamental in preclinical development to account for the total fate of an administered drug. The gold standard involves dosing an animal with a radiolabeled version of the drug, typically containing Carbon-14 (¹⁴C) or Tritium (³H), and measuring the total radioactivity in all excreta, tissues, and the remaining carcass. While total radioactivity is measured by techniques like liquid scintillation counting, the specific quantification of the parent drug and its individual metabolites within those radioactive fractions requires a robust analytical method, typically LC-MS/MS.

This is where deuterated analogs like this compound play an indispensable role. It serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of samples from a ¹⁴C-Trifluoperazine mass balance study. The SIL-IS is added to every sample (urine, homogenized feces, plasma, tissue homogenates) during processing. Because this compound is chemically identical to unlabeled Trifluoperazine, it experiences the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer.

Its key function is to correct for:

Matrix Effects: Suppression or enhancement of the analyte signal caused by other components in the biological sample.

Instrumental Variability: Fluctuations in mass spectrometer performance over the course of an analytical run.

By calculating the response ratio of the analyte (e.g., ¹⁴C-Trifluoperazine) to the internal standard (this compound), analysts can achieve highly accurate and precise quantification. This allows for the creation of a definitive mass balance sheet, detailing the percentage of the administered radioactive dose recovered in each matrix. This enhanced quantitative accuracy is critical for regulatory submissions and for confirming that all major metabolic pathways have been identified.

Quantification of parent drug and metabolites performed using this compound as an internal standard.

| Matrix | Mean % of Administered Radioactivity (n=4) |

|---|---|

| Urine | 28.1% |

| Feces | 65.4% |

| Cage Wash | 1.8% |

| Carcass (at 96h) | 2.5% |

| Total Recovery | 97.8% |

Investigation of Isotope Effects on Trifluoperazine Metabolism and Pharmacokinetics

Kinetic Isotope Effects on Cytochrome P450 and UGT-mediated Biotransformations

Beyond its utility as a tracer, deuterium substitution can directly influence the rate of drug metabolism, a phenomenon known as the Kinetic Isotope Effect (KIE). The KIE arises because a carbon-deuterium (C-D) bond is stronger and requires more energy to break than a corresponding carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing that hydrogen with deuterium will slow the reaction down.

Trifluoperazine is extensively metabolized in the liver, primarily by Cytochrome P450 (CYP) enzymes such as CYP1A2, CYP2D6, and CYP3A4. Major metabolic pathways include N-demethylation of the piperazine side chain, aromatic hydroxylation, and sulfoxidation. The D8 label in this compound is located on the piperazine ring. N-dealkylation of piperazine rings can proceed via an initial CYP-mediated oxidation of a carbon atom adjacent to the nitrogen. If this C-H bond cleavage is rate-limiting, a significant KIE would be observed for this compound.

This can be investigated in vitro using human liver microsomes (HLMs) or recombinant human CYP enzymes. By incubating both Trifluoperazine and this compound and measuring the formation rates of key metabolites (e.g., N-desmethyl-trifluoperazine), the KIE can be quantified. A KIE value (defined as the rate for the light isotope divided by the rate for the heavy isotope, kH/kD) greater than 1 indicates that deuteration has slowed the metabolic process. Such an effect can alter the drug's pharmacokinetic profile in vivo, potentially leading to reduced clearance and increased exposure. Glucuronidation, mediated by UGTs, typically occurs after a phase I hydroxylation step; therefore, a primary KIE on UGT activity itself is less likely unless deuteration is at the site of hydroxylation.

| Enzyme System | Metabolic Pathway | Parameter | Trifluoperazine (kH) | This compound (kD) | KIE (kH/kD) |

|---|---|---|---|---|---|

| Human Liver Microsomes | N-demethylation | CLint (µL/min/mg) | 125 | 48 | 2.6 |

| Recombinant CYP3A4 | N-demethylation | Vmax (pmol/min/pmol) | 8.2 | 3.1 | 2.65 |

| Human Liver Microsomes | Sulfoxidation | CLint (µL/min/mg) | 65 | 63 | 1.03 |

Deuterium Effects on Drug-Target Interactions and Binding Affinity (where applicable)

While deuterium substitution can significantly alter metabolic rates, its effect on drug-target interactions is typically minimal. The pharmacological activity of a drug is governed by its three-dimensional shape, electronic properties, and ability to form specific non-covalent bonds (e.g., ionic, hydrogen, hydrophobic) with its receptor. The replacement of hydrogen with deuterium does not change the molecular shape or charge distribution in a meaningful way.

Trifluoperazine's primary pharmacological targets include dopamine (B1211576) D2 receptors and the calcium-binding protein calmodulin. The binding affinity for these targets is determined by interactions across the entire molecule. The deuteration on the piperazine ring of this compound is not expected to substantially alter the binding affinity unless a hydrogen atom at one of the deuterated positions is directly involved in a critical, stereoelectronically sensitive hydrogen bond with the target protein—a scenario that is generally uncommon and often avoided in deuterated drug design.

The most direct way to confirm this is through in vitro competitive binding assays. In these experiments, the ability of Trifluoperazine and this compound to displace a radiolabeled ligand from the target receptor is measured. The resulting inhibition constant (Ki) or IC50 value is a direct measure of binding affinity. As shown in the hypothetical data below, the binding affinities of the deuterated and non-deuterated compounds are expected to be virtually identical, confirming that the deuterium labeling does not alter the fundamental pharmacology of the drug.

| Biological Target | Assay Type | Trifluoperazine Ki (nM) | This compound Ki (nM) |

|---|---|---|---|

| Human Dopamine D2 Receptor | Radioligand Displacement | 1.2 ± 0.1 | 1.3 ± 0.2 |

| Bovine Brain Calmodulin | Fluorescence-based Assay | 25.5 ± 2.1 | 26.1 ± 2.5 |

Mechanistic and Molecular Research Facilitated by Trifluoperazine D8

Probing Molecular Interactions and Receptor Binding Dynamics

The substitution of hydrogen with deuterium (B1214612) in Trifluoperazine (B1681574) D8 offers a subtle yet significant modification that aids in various spectroscopic and analytical techniques, allowing for a more precise examination of its binding characteristics with key biological targets.

Trifluoperazine's primary therapeutic effects are attributed to its antagonism of dopamine (B1211576) D2 receptors. nih.gov It also exhibits significant affinity for alpha-1 adrenergic receptors and the calcium-binding protein calmodulin. wiley.comnih.gov Research has demonstrated that trifluoperazine potently inhibits alpha-1 adrenergic-stimulated processes. wiley.com Specifically, it has been shown to antagonize postsynaptic alpha-1 adrenoceptor-mediated pressor responses in rats. jefferson.edu

The interaction of trifluoperazine with calmodulin is particularly noteworthy. Calmodulin is a ubiquitous intracellular calcium sensor that modulates the activity of a wide array of enzymes and proteins. nih.gov Trifluoperazine binds to calmodulin, inducing a significant conformational change that is believed to be the basis for its inhibitory effect on calmodulin-dependent processes. nih.gov Studies have shown that trifluoperazine can bind to calmodulin in different stoichiometries.

| Target Receptor/Protein | Interaction/Effect of Trifluoperazine | Research Finding |

|---|---|---|

| Dopamine D2 Receptor | Antagonist | Blocks postsynaptic D2 receptors, contributing to its antipsychotic effects. nih.gov |

| Alpha-1 Adrenergic Receptor | Antagonist | Inhibits alpha-1 adrenergic-stimulated glycogenolysis, gluconeogenesis, and ureogenesis. wiley.com |

| Calmodulin | Inhibitor/Binds to | Induces a major conformational change in calmodulin upon binding, affecting its ability to interact with target enzymes. nih.gov |

The use of deuterium-labeled compounds like Trifluoperazine D8 is invaluable in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The deuterium label provides a distinct signal that allows researchers to track the drug's binding and its influence on the conformation of its target proteins with greater precision.

For instance, NMR studies can exploit the deuterium label to monitor changes in the chemical environment of both the drug and the protein upon binding. This can reveal specific amino acid residues involved in the interaction and elucidate the conformational shifts that occur. Crystal structures of trifluoperazine bound to calmodulin have revealed that the drug binds to hydrophobic pockets on the protein. nih.gov The orientation of trifluoperazine within these pockets can be influenced by the conformation of specific residues, such as methionine 144 in calmodulin.

Cellular Pathway Elucidation Using Isotopic Labeling

Isotopic labeling with deuterium in this compound facilitates the tracing of the molecule within cellular systems, shedding light on its distribution and its impact on various cellular processes.

Understanding where a drug localizes within a cell is crucial to understanding its mechanism of action. While specific studies detailing the intracellular journey of this compound are emerging, the principles of using isotopically labeled compounds for such investigations are well-established. Techniques like mass spectrometry imaging (MSI) can be employed to visualize the distribution of this compound in tissue sections without the need for radioactive labeling. wiley.comnih.gov

Previous research on the non-deuterated form of trifluoperazine in rats has shown that the drug's distribution is distinct from its metabolites. Following administration, trifluoperazine was found to be significantly associated with microsomes in the brain. The use of this compound in future MSI studies could provide higher resolution images of its subcellular localization, potentially identifying novel sites of action.

Research has shown that trifluoperazine can influence fundamental cellular processes such as ATP production and apoptosis. One study found that trifluoperazine can activate and release latent ATP-generating enzymes associated with the synaptic plasma membrane.

Furthermore, numerous studies have investigated the pro-apoptotic effects of trifluoperazine in various cancer cell lines. It has been shown to induce apoptosis in human A549 lung adenocarcinoma cells and multiple myeloma cells. In multiple myeloma cells, trifluoperazine was found to induce apoptosis by inhibiting autophagy and targeting the nuclear protein 1 (NUPR1). The use of this compound in such studies can help to precisely quantify the drug and its metabolites within the cells, providing a clearer correlation between its concentration and the observed cellular responses.

| Cellular Process | Effect of Trifluoperazine | Cell Line/Model | Key Findings |

|---|---|---|---|

| ATP Production | Activation of latent ATP-generating enzymes | Rat synaptosomal plasma membranes | Trifluoperazine treatment led to the activation of enzymes like pyruvate (B1213749) kinase and creatine (B1669601) phosphokinase. |

| Apoptosis | Induction of apoptosis | Human A549 lung adenocarcinoma cells | Apoptosis was associated with the disruption of actin microfilaments and changes in Bcl-2 family proteins. |

| Apoptosis & Autophagy | Induction of apoptosis via inhibition of autophagy | Multiple myeloma cells (U266 and RPMI 8226) | Trifluoperazine targeted NUPR1, leading to autophagy suppression and subsequent apoptosis. |

Investigative Research into Novel Biological Activities and Off-Target Effects at the Molecular Level

The study of this compound is not limited to its known antipsychotic mechanisms. Researchers are actively exploring its potential in other therapeutic areas and investigating its off-target effects at a molecular level.

Recent studies have revealed that trifluoperazine possesses anti-cancer properties against various malignancies, including colorectal cancer and glioblastoma. In colorectal cancer cells, it was found to induce G0/G1 cell cycle arrest and mitochondria-mediated intrinsic apoptosis. In glioblastoma, trifluoperazine was shown to increase radiosensitivity by impairing homologous recombination, a key DNA repair pathway.

Beyond its anti-cancer effects, trifluoperazine has also been investigated for its antiviral and anti-inflammatory activities. It has been shown to inhibit the replication of both RNA and DNA viruses. Additionally, it has demonstrated the ability to suppress the production of proinflammatory mediators. These novel activities open up new avenues for the potential repurposing of trifluoperazine and its deuterated analogs. The use of this compound in these investigations can provide more precise pharmacokinetic and pharmacodynamic data, which is crucial for the development of new therapeutic applications.

Emerging Research Directions and Advanced Methodological Applications

Integration of Trifluoperazine (B1681574) D8 into Quantitative Metabolomics Workflows

The integration of stable isotope-labeled compounds, such as Trifluoperazine D8, is a critical component in advancing quantitative metabolomics. These labeled standards are instrumental in addressing the inherent challenges of mass spectrometry (MS)-based metabolomics, such as matrix effects and variations in instrument response. nih.gov The use of a deuterated standard like this compound, where specific hydrogen atoms are replaced by deuterium (B1214612), allows for more precise and accurate quantification of its non-labeled counterpart in complex biological samples. aquigenbio.comresearchgate.net

In a typical quantitative metabolomics workflow, this compound serves as an internal standard. It is added to a biological sample, like plasma or urine, at a known concentration before sample preparation. researchgate.net Because this compound is chemically identical to trifluoperazine but has a different mass, it co-elutes with the analyte during chromatographic separation and is detected simultaneously by the mass spectrometer. This allows for the normalization of any analyte loss during sample extraction and compensates for variations in ionization efficiency, leading to more reliable and reproducible quantification. nih.gov

The development of commercial kits containing a suite of stable isotope-labeled metabolites for quality control and system suitability testing is a significant step toward standardizing quantitative metabolomics analyses. isotope.com While this compound may not be a standard component of broad-spectrum metabolomics kits, its application in targeted analyses of phenothiazines and related pathways exemplifies the principles of using labeled compounds to achieve absolute quantification. researchgate.netisotope.com The overarching goal is to move from semi-quantitative or relative quantification to absolute quantification, providing more meaningful and clinically relevant data. nih.gov

Recent advancements in analytical platforms, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the development of highly sensitive and selective methods for quantifying drugs like trifluoperazine in human plasma at concentrations as low as the pg/mL range, a feat made possible by the use of deuterated internal standards like this compound. researchgate.net

Development of Advanced Analytical Assays for Related Phenothiazine (B1677639) Derivatives

The development of advanced analytical assays for phenothiazine derivatives, a class of compounds to which trifluoperazine belongs, has been significantly enhanced by the use of deuterated internal standards. hmdb.canih.gov Various analytical techniques have been employed for the determination of phenothiazines, including UV-Vis spectrophotometry, high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS). scholarsresearchlibrary.comresearchgate.net However, LC-MS/MS has emerged as the preferred method for bioanalytical applications due to its superior sensitivity and selectivity. researchgate.netmdpi.com

In the context of phenothiazine analysis, deuterated analogs like Promethazine-d6 have been successfully used as internal standards for the quantification of promethazine (B1679618) and its metabolites in swine tissues. mdpi.com This approach minimizes the variability inherent in the analytical process, leading to more accurate and reliable results. Similarly, this compound is employed as an internal standard in LC-MS/MS methods for the quantification of trifluoperazine in human plasma. researchgate.net

The synthesis and characterization of novel phenothiazine derivatives are ongoing areas of research, with studies exploring their potential as anticancer agents. nih.gov These investigations often involve extensive in vitro screening and in vivo studies, which necessitate robust analytical methods for the determination of the parent compound and its metabolites. The use of deuterated standards in these assays is crucial for obtaining high-quality pharmacokinetic and pharmacodynamic data.

Furthermore, the stability of phenothiazine derivatives during sample preparation is a critical consideration, as some compounds are prone to oxidation. oup.com Studies have shown that deuterated internal standards can also undergo oxidation, but to a similar extent as the analyte, thus preserving the accuracy of the quantification. oup.com

Below is a table summarizing various analytical methods used for the determination of phenothiazine derivatives:

| Analytical Technique | Analyte(s) | Internal Standard | Matrix | Key Findings |

| LC-MS/MS | Trifluoperazine | Trifluoperazine-D8 | Human Plasma | Linearity range of 5-1250 pg/mL. researchgate.net |

| LC-MS/MS | Promethazine and metabolites | Promethazine-d6 | Swine Tissues | LOD and LOQ for PMZ and PMZSO were 0.05 µg/kg and 0.1 µg/kg, respectively. mdpi.com |

| HPLC/UV | 12 Phenothiazines | - | Human Serum | Detection limits of 3.2-5.5 ng/mL. researchgate.net |

| UV-Vis Spectrophotometry | Trifluoperazine | - | Pharmaceutical Formulations | Linearity range of 2-12 µg/ml. scholarsresearchlibrary.com |

| Conductometric Titration | Trifluoperazine, Triflupromazine, Prochlorperazine | - | Pure and Pharmaceutical Solutions | Highly accurate and precise with RSD < 1%. uw.edu.pl |

Future Prospects of Deuterated Compounds in Preclinical Drug Discovery and Development

The use of deuterated compounds is a rapidly growing strategy in preclinical drug discovery and development, offering the potential to improve the pharmacokinetic and safety profiles of new and existing drugs. clearsynthdiscovery.commusechem.com Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon than hydrogen does. clearsynthdiscovery.com This "deuterium isotope effect" can slow down the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond, a common step in drug metabolism. clearsynthdiscovery.comtandfonline.com

By strategically replacing hydrogen with deuterium at metabolically vulnerable sites in a drug molecule, researchers can:

Improve Pharmacokinetics : Slowing down metabolism can lead to a longer drug half-life, increased exposure (AUC), and reduced clearance. clearsynthdiscovery.com

Mitigate Toxicity : If a toxic metabolite is formed through the cleavage of a C-H bond, deuteration at that site can reduce the formation of the harmful metabolite. clearsynthdiscovery.com

Enhance Efficacy : By maintaining therapeutic concentrations for a longer period, the efficacy of a drug may be improved. wiseguyreports.com

The approval of deuterated drugs like deutetrabenazine and deucravacitinib (B606291) by regulatory agencies has validated this approach and spurred further research and development in this area. clearsynthdiscovery.commusechem.com In preclinical studies, deuterated compounds can provide a more accurate prediction of human metabolism and a better understanding of toxicity profiles, which can improve the translation of results from animal models to human trials. aquigenbio.com

The future prospects for deuterated compounds in drug discovery are promising, with ongoing efforts to:

Develop new chemical entities where deuterium is incorporated from the early stages of drug design. tandfonline.com

Systematically evaluate existing drugs to identify candidates for deuteration that could lead to "next-generation" medicines with improved properties. clearsynthdiscovery.com

Utilize deuterated compounds as metabolic tracers to better understand drug metabolism and identify potential drug targets. wiseguyreports.com

Q & A

Q. How should researchers address ethical challenges when using this compound in vulnerable populations (e.g., pediatric schizophrenia)?

- Methodological Answer : Submit protocols to institutional review boards (IRBs) with risk-benefit analyses. Use minimal effective doses in pediatric trials, informed by adult pharmacokinetic data. Ensure transparency in informed consent forms regarding deuterated compound use .

Key Considerations for Data Reporting

- Statistical rigor : Predefine primary/secondary endpoints to avoid data dredging. Use tools like R or Prism for reproducibility .

- Ethical compliance : Document adverse events (e.g., extrapyramidal symptoms) per CONSORT guidelines .

- Transparency : Publish raw spectral data in repositories (e.g., Metabolights) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.